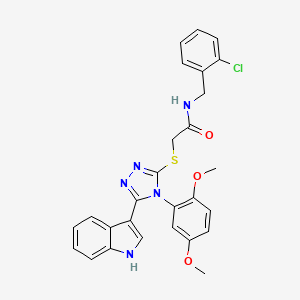

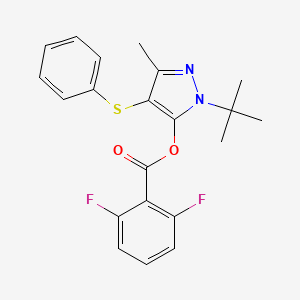

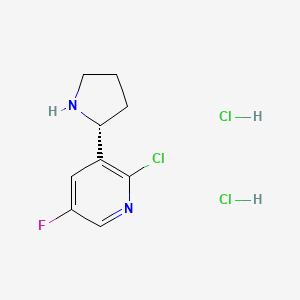

N-(2-chlorobenzyl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecule contains an indole nucleus, which is also known as benzopyrrole . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Chemical Reactions Analysis

Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom .Applications De Recherche Scientifique

Synthesis and Structure

Research has focused on synthesizing novel triazole compounds containing thioamide groups, which are structurally similar to the specified compound. These compounds have been synthesized through multi-step reactions involving substituted acetophenone, triazole, and phenyl isothiocyanate. The structural determination was performed using single-crystal X-ray diffraction, highlighting the importance of CH···N intermolecular interactions in stabilizing the structure (Li et al., 2005).

Biological Activities

The biological activities of triazole derivatives have been explored, particularly their antifungal and plant growth-regulating activities. These activities suggest the potential for agricultural applications and the development of new antifungal agents (Li et al., 2005). Additionally, some derivatives have shown moderate to good inhibitory potential against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating diseases associated with cholinesterase dysfunction (N. Riaz et al., 2020).

Antitumor Activity

Derivatives of benzothiazole, incorporating heterocyclic rings similar to the specified compound, have been synthesized and evaluated for antitumor activity. Some of these compounds exhibited considerable anticancer activity against certain cancer cell lines, underscoring the relevance of structural modifications on biological activities (L. Yurttaş et al., 2015).

Molecular Docking Studies

Molecular docking studies have been utilized to understand the binding interactions of similar compounds with biological targets. These studies provide insights into the molecular basis of their activities and can guide the design of new compounds with improved efficacy and selectivity. For instance, indole acetamide derivatives have been synthesized and analyzed through molecular docking, revealing potential anti-inflammatory applications (F. H. Al-Ostoot et al., 2020).

Safety and Hazards

The specific safety and hazards information for this compound is not available in the retrieved information. As it is not intended for human or veterinary use, it should be handled with appropriate safety measures.

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of a variety of indole derivatives has created interest among researchers . Future research could focus on developing new useful derivatives and exploring their potential applications.

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN5O3S/c1-35-18-11-12-24(36-2)23(13-18)33-26(20-15-29-22-10-6-4-8-19(20)22)31-32-27(33)37-16-25(34)30-14-17-7-3-5-9-21(17)28/h3-13,15,29H,14,16H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAOJTZLDMIEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]anthracene-9,10-dione](/img/structure/B2704381.png)

![Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate](/img/structure/B2704382.png)

![7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704390.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2704392.png)

![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-isopropylbenzyl)benzamide](/img/structure/B2704395.png)

![N-(3-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2704400.png)